N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide
Description
N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a methylsulfamoyl group, and a cycloheptenyl ethyl chain
Properties
IUPAC Name |
N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-14(11-15(22-12)23(20,21)17-2)16(19)18-10-9-13-7-5-3-4-6-8-13/h7,11,17H,3-6,8-10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUEGKUNYQGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)NC)C(=O)NCCC2=CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common approach is to start with a furan derivative, such as 2-methylfuran, and introduce the carboxamide group through an amide coupling reaction. The methylsulfamoyl group can be introduced via sulfonation followed by methylation. The cycloheptenyl ethyl chain is then attached through a series of alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine, and the furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The methylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound itself or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the functional groups attached to it could play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(cyclohexen-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide: Similar structure but with a cyclohexenyl group instead of a cycloheptenyl group.
N-[2-(cyclopenten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide: Similar structure but with a cyclopentenyl group.
N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(sulfamoyl)furan-3-carboxamide: Similar structure but without the methyl group on the sulfamoyl group.
Uniqueness
The uniqueness of N-[2-(cyclohepten-1-yl)ethyl]-2-methyl-5-(methylsulfamoyl)furan-3-carboxamide lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties. The presence of the cycloheptenyl group, in particular, may influence its reactivity and interactions with molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
